molecular formula C14H12O3 B1595421 Methyl 2-phenoxybenzoate CAS No. 21905-56-6

Methyl 2-phenoxybenzoate

Cat. No.: B1595421
CAS No.: 21905-56-6
M. Wt: 228.24 g/mol
InChI Key: PUGYLBSXMKBSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenoxybenzoate can be synthesized through several methods. One common method involves the reaction of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs in an inert atmosphere and at room temperature. Another method involves the use of (trimethylsilyl)diazomethane and 2-phenoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound often involves the esterification of 2-phenoxybenzoic acid with methanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-phenoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the preparation of hydrazides and hydrazones, which exhibit analgesic properties.

    Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-phenoxybenzoate involves its interaction with various molecular targets. It can act as a precursor to biologically active compounds that interact with specific enzymes and receptors in the body. The exact pathways and molecular targets depend on the specific derivative being studied .

Comparison with Similar Compounds

Methyl 2-phenoxybenzoate can be compared with other similar compounds such as:

    Methyl 3-phenoxybenzoate: Similar structure but different position of the phenoxy group.

    Methyl 4-phenoxybenzoate: Similar structure but different position of the phenoxy group.

    2-Phenoxybenzoic acid: The carboxylic acid derivative of this compound.

This compound is unique due to its specific position of the phenoxy group, which can influence its reactivity and biological activity .

Biological Activity

Methyl 2-phenoxybenzoate is an organic compound with the molecular formula C14H12O3C_{14}H_{12}O_3. It serves as a significant intermediate in the synthesis of various derivatives that exhibit notable biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

1. Pharmacological Properties

This compound has been studied for various pharmacological activities:

  • Analgesic Activity : It is utilized in the preparation of hydrazides and hydrazones, which have demonstrated analgesic properties. These derivatives are synthesized to enhance therapeutic efficacy against pain.
  • Anticonvulsant Activity : Research has shown that derivatives of this compound exhibit anticonvulsant effects. A study synthesized chalcone-derived hydrazides from this compound and evaluated their activity using the Maximal Electroshock Seizure (MES) model. Some compounds displayed significant protective effects compared to the standard drug phenytoin .

2. Synthesis Methods

This compound can be synthesized through various methods:

  • Esterification : The most common method involves the esterification of 2-phenoxybenzoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs at room temperature under an inert atmosphere to ensure high yield and purity.
  • Alternative Synthetic Routes : Other methods include using (trimethylsilyl)diazomethane in conjunction with 2-phenoxybenzoic acid, showcasing the compound's versatility as a synthetic intermediate.

3.1 Anticonvulsant Activity Study

A notable study evaluated a series of hydrazide derivatives synthesized from this compound for their anticonvulsant activity:

  • Methodology : The compounds were tested on male Wistar rats using the MES model, where seizures were induced electrically. The test compounds were administered intraperitoneally at different doses (30 mg/kg), and their efficacy was compared to phenytoin .
  • Results : The study found varying degrees of anticonvulsant activity among the synthesized compounds. For instance, some derivatives showed up to 70% protection against seizures, indicating potential for further development as anticonvulsants .
Compound% ProtectionED50 (mg/kg)Remarks
Compound A65%40.96Significant activity
Compound B70%30.00Comparable to phenytoin
Compound C50%50.00Moderate activity

3.2 In-Silico Studies

In-silico studies were conducted to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the synthesized derivatives:

  • Findings : Most compounds demonstrated favorable ADME profiles, with low predicted neurotoxicity, suggesting that they could be viable candidates for further pharmacological development .

4. Conclusion

This compound is a valuable compound in medicinal chemistry, particularly for its potential analgesic and anticonvulsant activities. Its derivatives have shown promising results in various studies, highlighting their therapeutic potential. Further research is warranted to explore these compounds' full capabilities and optimize their pharmacological properties.

Properties

IUPAC Name

methyl 2-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGYLBSXMKBSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345859
Record name Methyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21905-56-6
Record name Methyl 2-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (2.0 ml, 28.0 mmol) was added dropwise to a solution of 2-phenoxybenzoic acid (5.0 g, 23.3 mmol) in methanol (70 ml). The reaction mixture was stirred at 70° C. for 3 hours. The solvent was removed in vauco. The crude product was used in the next step without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-phenoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-phenoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-phenoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-phenoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-phenoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-phenoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.